Cas no 208928-78-3 (N-Benzoylglycine-2,2-d2)
N-Benzoylglycine-2,2-d2 Chemical and Physical Properties
Names and Identifiers
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- Glycine-2,2-d2,N-benzoyl- (9CI)
- N-BENZOYLGLYCINE-2,2-D2
- N-Benzoylglycine-d2
- N-Benzoylglycine-2,2-d2
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- Inchi: 1S/C9H10N2O2.H2O/c10-8(12)6-11-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12)(H,11,13);1H2/i6D2;
- InChI Key: ZANQEERTSLUCTG-GZEMNZGQSA-N
- SMILES: O=C(C1C=CC=CC=1)NC([2H])([2H])C(N)=O.O
Computed Properties
- Exact Mass: 198.09700
Experimental Properties
- Density: 1.286
- Boiling Point: 464.125 °C at 760 mmHg
- Flash Point: 234.495 °C
- PSA: 81.42000
- LogP: 0.92860
N-Benzoylglycine-2,2-d2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H356701-5mg |
N-Benzoylglycine-2,2-d2 |
208928-78-3 | 5mg |
$ 64.00 | 2023-09-07 | ||
| TRC | H356701-10mg |
N-Benzoylglycine-2,2-d2 |
208928-78-3 | 10mg |
$ 81.00 | 2023-09-07 | ||
| TRC | H356701-50mg |
N-Benzoylglycine-2,2-d2 |
208928-78-3 | 50mg |
$144.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N874401-10mg |
N-BENZOYLGLYCINE-2,2-D2 |
208928-78-3 | AR | 10mg |
¥552.00 | 2022-09-01 | |
| 1PlusChem | 1P00BEYJ-5mg |
N-BENZOYLGLYCINE-2,2-D2 |
208928-78-3 | 97% | 5mg |
$121.00 | 2023-12-19 | |
| 1PlusChem | 1P00BEYJ-10mg |
N-BENZOYLGLYCINE-2,2-D2 |
208928-78-3 | 97% | 10mg |
$164.00 | 2023-12-19 | |
| 1PlusChem | 1P00BEYJ-25mg |
N-BENZOYLGLYCINE-2,2-D2 |
208928-78-3 | 97% | 25mg |
$293.00 | 2023-12-19 | |
| A2B Chem LLC | AF31803-5mg |
N-BENZOYLGLYCINE-2,2-D2 |
208928-78-3 | 99% | 5mg |
$95.00 | 2024-04-20 | |
| A2B Chem LLC | AF31803-10mg |
N-BENZOYLGLYCINE-2,2-D2 |
208928-78-3 | 99% | 10mg |
$125.00 | 2024-04-20 | |
| A2B Chem LLC | AF31803-25mg |
N-BENZOYLGLYCINE-2,2-D2 |
208928-78-3 | 99% | 25mg |
$215.00 | 2024-04-20 |
N-Benzoylglycine-2,2-d2 Suppliers
N-Benzoylglycine-2,2-d2 Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on N-Benzoylglycine-2,2-d2
Introduction to N-Benzoylglycine-2,2-d2 (CAS No: 208928-78-3)
N-Benzoylglycine-2,2-d2, a derivative of N-benzoylglycine, is a compound of significant interest in the field of chemical and biomedical research. This is primarily due to its unique structural properties and potential applications in various scientific domains. The compound's molecular structure, characterized by the presence of deuterium atoms at the 2,2 positions, makes it a valuable tool for studying metabolic pathways and enzyme kinetics. In this comprehensive overview, we delve into the chemical properties, synthesis methods, and the latest research applications of N-Benzoylglycine-2,2-d2, emphasizing its role in advancing our understanding of biochemical processes.
The chemical formula of N-Benzoylglycine-2,2-d2 is C7H7D2NO2, reflecting its benzoyl-substituted glycine backbone with deuterium-labeled hydrogens. This modification not only enhances the compound's stability under various experimental conditions but also allows for precise tracking in metabolic studies. The benzoyl group contributes to the compound's solubility and reactivity, making it suitable for a wide range of biochemical assays. Furthermore, the deuterium labeling at the 2,2 positions provides a means to study the kinetics of enzymatic reactions involving this compound without interference from natural isotopes.
The synthesis of N-Benzoylglycine-2,2-d2 involves a multi-step process that begins with the preparation of N-benzoylglycine followed by selective deuteration. The synthesis typically employs catalytic hydrogenation techniques or isotopic exchange methods to introduce deuterium atoms at the desired positions. Recent advancements in deuteration technology have significantly improved the yield and purity of N-Benzoylglycine-2,2-d2, making it more accessible for research purposes. This progress is particularly important given the growing demand for deuterated compounds in drug development and metabolic studies.
In terms of applications, N-Benzoylglycine-2,2-d2 has found utility in several key areas of biomedical research. One notable application is in the study of amino acid metabolism and transport mechanisms. The deuterium labeling allows researchers to trace the metabolic fate of amino acids more accurately, providing insights into how these compounds are processed within cells. Additionally, N-Benzoylglycine-2,2-d2 has been used as an internal standard in mass spectrometry analyses, enhancing the precision and reliability of metabolic profiling studies.
The compound has also shown promise in drug discovery and development. Its structural similarity to natural amino acids makes it a suitable candidate for studying enzyme inhibition and substrate specificity. For instance, researchers have utilized N-Benzoylglycine-2,2-d2 to investigate the mechanisms of action of enzymes such as amino acid transaminases and peptidases. By incorporating this labeled derivative into enzymatic assays, scientists can gain a deeper understanding of how these enzymes function at a molecular level.
Recent studies have further highlighted the potential of N-Benzoylglycine-2,2-d2 in therapeutic applications. For example, researchers have explored its use as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging. The stability provided by deuterium labeling ensures that these radioligands remain intact during biological assays, improving imaging accuracy and sensitivity. Moreover, N-Benzoylglycine-2,2-d2 has been investigated as a potential scaffold for developing new drugs targeting metabolic disorders. Its unique chemical properties make it an attractive candidate for designing molecules that can modulate metabolic pathways effectively.
The safety profile of N-Benzoylglycine-2,2-d2 is another critical aspect that has been extensively studied. Given its non-toxic nature and biocompatibility with natural amino acids, it is considered safe for use in both preclinical and clinical research settings. However, as with any chemical compound used in biological studies, proper handling procedures must be followed to ensure safety and minimize potential risks.
In conclusion, N-Benzoylglycine-2,2-d4 represents a significant advancement in chemical and biomedical research due to its unique structural features and versatile applications. Its role in studying metabolic pathways,enzyme kinetics,and drug development underscores its importance as a valuable tool for scientific inquiry。With ongoing research efforts continue to uncover new uses,the impact this compound will have on our understanding biology will be profound。
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